molecular formula C8H6N2O2S B8774160 Methyl thieno[3,2-d]pyrimidine-7-carboxylate

Methyl thieno[3,2-d]pyrimidine-7-carboxylate

Cat. No. B8774160
M. Wt: 194.21 g/mol
InChI Key: ITHGCSUEMDGXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255110B2

Procedure details

Trimethylsilyldiazomethane (2 M in hexane, 1 mL) was added to a suspension of thieno[3,2-d]pyrimidine-7-carboxylic acid (50 mg) in a mixture of dichloromethane and methanol (95/5, 1 mL) and the resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was then evaporated under reduced pressure and the crude residue was purified by flash chromatography (DCM/MeOH, 97/3) to give 40 mg of thieno[3,2-d]pyrimidine-7-carboxylic acid methyl ester.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si](C=[N+]=[N-])(C)C.[N:8]1[C:13]2[C:14]([C:17]([OH:19])=[O:18])=[CH:15][S:16][C:12]=2[CH:11]=[N:10][CH:9]=1>ClCCl.CO>[CH3:1][O:18][C:17]([C:14]1[C:13]2[N:8]=[CH:9][N:10]=[CH:11][C:12]=2[S:16][CH:15]=1)=[O:19]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
50 mg
Type
reactant
Smiles
N1=CN=CC2=C1C(=CS2)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash chromatography (DCM/MeOH, 97/3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=CSC2=C1N=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.